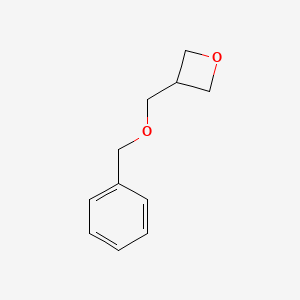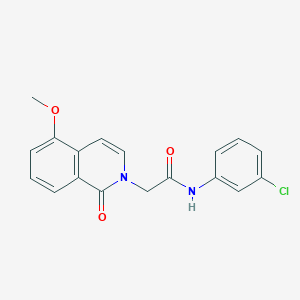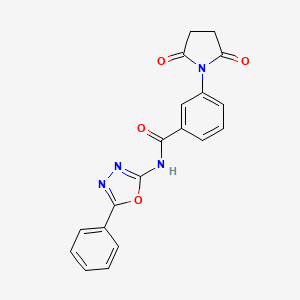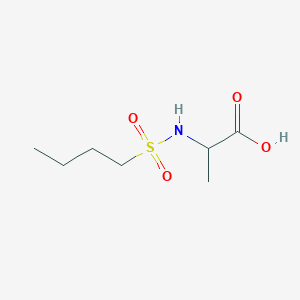
3-((Benzyloxy)methyl)oxetane
説明
Synthesis Analysis
The synthesis of oxetane derivatives often involves innovative approaches to achieve the desired molecular configuration. For instance, the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of propynyloxy precursors is a notable method for synthesizing oxetane derivatives, demonstrating the utility of catalytic systems in facilitating complex reactions (Gabriele et al., 2006). Another approach includes the cationic polymerization of methyl-substituted oxetanes, highlighting the diversity in polymerization routes for creating polymers with oxetane units (Kanoh et al., 1999).
Molecular Structure Analysis
Oxetane molecules, including 3-((Benzyloxy)methyl)oxetane, possess a characteristic ring strain due to their four-membered ring structure. This strain impacts their reactivity and the spatial arrangement of substituents. X-ray diffraction analysis is a common tool for unequivocally determining the configuration of these molecules, providing insights into their stereochemistry and molecular interactions (Gabriele et al., 2006).
Chemical Reactions and Properties
Oxetanes are versatile intermediates in organic synthesis. They can undergo ring-opening reactions, participate in polymerization processes, and serve as building blocks for complex molecular synthesis. The reactivity of oxetanes, including this compound, can be significantly altered by substituents, which affect their electronic and steric properties, thereby influencing their participation in chemical reactions (Kanoh et al., 1999).
Physical Properties Analysis
The physical properties of oxetanes, such as boiling point, melting point, and solubility, are crucial for their application in material science and pharmaceuticals. These properties are influenced by the molecular structure, particularly by the presence of substituents like the benzyloxy group in this compound. Understanding these properties is essential for determining the conditions under which these compounds can be synthesized, manipulated, and applied in various domains.
Chemical Properties Analysis
The chemical properties of oxetanes, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are determined by their unique structural features. The ring strain in oxetanes makes them reactive towards ring-opening, which is a key aspect of their chemical behavior. Moreover, the presence of functional groups influences their reactivity patterns, allowing for selective transformations that are valuable in synthetic organic chemistry (Kanoh et al., 1999).
科学的研究の応用
1. As a Bioisostere in Drug Design
3-((Benzyloxy)methyl)oxetane and related oxetanes have garnered interest in medicinal chemistry as polar and low molecular weight motifs. They have been used as replacements for methylene, methyl, gem-dimethyl, and carbonyl groups in drug molecules. This substitution often results in improved chemical properties for drug discovery. The viability of the 3,3-diaryloxetane motif as a replacement group in drug discovery has been particularly noted. The properties of diaryloxetanes and ketones are similar, with the former generally outperforming related alkyl linkers. This makes diaryloxetanes a useful new design element in drug discovery (Dubois et al., 2021).
2. Synthesis of Novel Bioisosteres
3-Sulfanyl-oxetanes, closely related to this compound, have been proposed as novel bioisosteric replacements for thioesters or benzyl sulfides. Through a mild and inexpensive Li catalyst, chemoselective C−OH activation and thiol alkylation are enabled, forming oxetane sulfides from various thiols. These novel oxetane sulfides provide new motifs in chemical space, specifically as bioisosteres for thioesters due to their similar shape and electronic properties (Croft et al., 2017).
3. Synthesis of 3-Aminooxetanes
3-Aminooxetanes, which can be derived from structures like this compound, are accessed through the reactivity of oxetan-3-tert-butylsulfinimine. This approach allows for the structurally diverse preparation of 3-aminooxetanes, useful in drug discovery as bioisosteres for geminal dimethyl and carbonyl groups (Hamzik & Brubaker, 2010).
4. Polymer Synthesis Applications
Oxetanes, such as this compound, have been used in polymer synthesis, particularly for creating polyether glycols with pendant substituents. Their ability to undergo polymerization and serve as building blocks in various natural products, including pharmaceuticals like the anti-cancer drug Taxol, is significant. The incorporation of oxetane typically involves coupling reactions with other reactive groups, making them valuable in polymer and pharmaceutical drug synthesis (Bellinghiere et al., 2015).
将来の方向性
Oxetanes, including 3-((Benzyloxy)methyl)oxetane, have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . They have broad applications and are an important subunit and pharmacophore of numerous natural products and bioactive molecules . Future research may focus on further exploring the synthetic capabilities of oxetanes and their applications in drug discovery .
作用機序
Target of Action
Oxetanes, in general, are known to interact with a variety of biological targets due to their unique structural properties .
Mode of Action
Oxetanes are known to undergo ring-opening reactions, which can lead to various interactions with biological targets . The specific interactions of 3-((Benzyloxy)methyl)oxetane with its targets would depend on the specific biochemical context.
Biochemical Pathways
Oxetanes are known to be involved in a variety of chemical reactions, including epoxide opening with trimethyloxosulfonium ylide . This suggests that this compound could potentially interact with pathways involving epoxides or related compounds.
Pharmacokinetics
Oxetanes in general are known to have interesting physicochemical properties, which can influence their pharmacokinetic behavior . These properties include low molecular weight, high polarity, and marked three-dimensionality, which can impact the compound’s bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemical species could potentially affect the compound’s reactivity and interactions with its targets .
特性
IUPAC Name |
3-(phenylmethoxymethyl)oxetane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-4-10(5-3-1)6-12-7-11-8-13-9-11/h1-5,11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTKSFHVQSBUNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)COCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Indolin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2494439.png)
![2-(9-chloro-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2494440.png)
![[9-(4-Ethylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone](/img/structure/B2494443.png)



![N-(1-Cyanocyclopentyl)-2-[[3-(dimethylamino)phenyl]methyl-methylamino]acetamide](/img/structure/B2494451.png)



![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2494457.png)

![N-Cyclopropyl-N-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2494461.png)